1-Propenyl propyl disulfide

Description

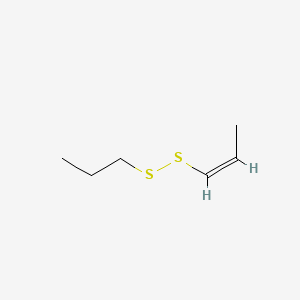

Structure

2D Structure

3D Structure

Properties

CAS No. |

23838-20-2 |

|---|---|

Molecular Formula |

C6H12S2 |

Molecular Weight |

148.3 g/mol |

IUPAC Name |

1-[[(Z)-prop-1-enyl]disulfanyl]propane |

InChI |

InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |

InChI Key |

AAPBYIVJOWCMGH-HYXAFXHYSA-N |

Isomeric SMILES |

CCCSS/C=C\C |

Canonical SMILES |

CCCSSC=CC |

boiling_point |

78.00 to 80.00 °C. @ 13.00 mm Hg |

density |

0.972-0.978 |

physical_description |

colourless liquid with odour of cooked onions |

Origin of Product |

United States |

Foundational & Exploratory

1-Propenyl propyl disulfide natural occurrence in Allium species

An In-Depth Technical Guide to 1-Propenyl Propyl Disulfide: Natural Occurrence, Biosynthesis, and Analysis in Allium Species

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organosulfur compound contributing to the characteristic flavor and aroma profiles of various Allium species. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, intricate biosynthetic pathways, and prevalence across different Allium varieties. A core focus is placed on the detailed, field-proven methodologies for its extraction, isolation, and characterization, primarily through gas chromatography-mass spectrometry (GC-MS). We explore the causality behind experimental choices, ensuring each protocol serves as a self-validating system. Furthermore, this guide summarizes the current understanding of the biological activities associated with organosulfur compounds from Allium sources, offering insights for future research and development.

Introduction: The Chemical Identity and Significance of this compound

The genus Allium, encompassing staples like onions, garlic, and leeks, is renowned for its pungent and characteristic flavors, which are primarily derived from a complex array of volatile organosulfur compounds. Among these, this compound (C₆H₁₂S₂) is a key flavor component, particularly noted for its cooked onion aroma.[1] This organic disulfide exists as two stereoisomers, (Z)- and (E)-1-propenyl propyl disulfide, due to the carbon-carbon double bond.[2][3][4]

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂S₂ | [2][4] |

| Molecular Weight | 148.29 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Odor | Pungent, sulfurous, characteristic of cooked onions | [1][5] |

| Boiling Point | 78-80 °C @ 13 mmHg | [1] |

| CAS Number | 5905-46-4 | [1][2] |

The formation of this compound and related compounds is not constitutive but is instead a rapid enzymatic response to tissue damage.[6] When an Allium bulb is cut or crushed, cellular compartmentalization is breached, initiating a cascade of biochemical reactions that produce the volatile compounds responsible for the plant's defense mechanism and its culinary identity.[6][7] Understanding the natural occurrence, biosynthesis, and analytical chemistry of this specific disulfide is crucial for flavor science, food technology, and the exploration of Allium-derived compounds for pharmaceutical applications.

Biosynthesis: An Enzymatic Cascade

The production of this compound is not a direct, single-enzyme reaction but rather the result of a complex and rapid enzymatic cascade initiated by tissue disruption. The pathway originates from a non-volatile precursor, S-alk(en)ylcysteine sulfoxides (ACSOs).[8]

The key steps are as follows:

-

Precursor Storage : The primary precursor for 1-propenyl-containing compounds in onions is (+)-S-(E)-1-propenyl-L-cysteine S-oxide, commonly known as isoalliin.[9] In intact cells, isoalliin is stored in the cytoplasm.[8]

-

Enzyme Sequestration : The enzyme responsible for the initial breakdown, alliinase (EC 4.4.1.4), is physically separated from its substrate, being localized within the cell's vacuole.[6][8]

-

Initiation by Tissue Damage : When the plant tissue is damaged (e.g., by cutting or crushing), the vacuoles rupture, releasing alliinase. The enzyme then comes into contact with isoalliin from the cytoplasm.[6]

-

Formation of Sulfenic Acid : Alliinase rapidly catalyzes the cleavage of isoalliin into highly reactive intermediates: 1-propenesulfenic acid, pyruvate, and ammonia.[7][9]

-

Thiosulfinate Formation and Decomposition : The highly unstable 1-propenesulfenic acid molecules can undergo self-condensation to form unstable thiosulfinates. These thiosulfinates are central intermediates that can then decompose and rearrange into a variety of more stable volatile sulfur compounds, including a range of disulfides and trisulfides.[10] this compound is one of the prominent products of these subsequent reactions, arising from the interaction of propenyl- and propyl-containing sulfur intermediates.

It is important to note that 1-propenesulfenic acid is also the substrate for another enzyme, lachrymatory factor synthase (LFS), which converts it into (Z)-propanethial S-oxide, the compound responsible for the tearing sensation when cutting onions.[7][9][11] The partitioning of the 1-propenesulfenic acid intermediate between these pathways influences the final profile of volatile sulfur compounds.

Natural Occurrence in Allium Species

This compound is not ubiquitously distributed across the Allium genus but is a significant component in species that produce isoalliin as a major precursor. Its presence and concentration can vary significantly depending on the species, cultivar, growing conditions, and post-harvest storage.[12]

Table 2: Reported Occurrence of this compound in Allium Species

| Species | Common Name | Presence | Reference |

| Allium cepa | Onion | Reported as a major volatile component | [1][13][14][15] |

| Allium fistulosum | Welsh Onion, Scallion | Detected as a significant sulfur compound | [1][13][15][16] |

| Allium vineale | Wild Garlic | Detected | [17] |

The relative abundance of this compound versus other disulfides (like dipropyl disulfide or methyl propyl disulfide) is a key determinant of the unique flavor profile of a given Allium species.[14] For instance, the flavor of onions is strongly influenced by the presence of 1-propenyl-containing compounds, which are less prevalent in garlic where allyl-containing compounds like diallyl disulfide dominate.[14]

Analytical Methodologies

The accurate identification and quantification of volatile compounds like this compound require robust analytical protocols, from initial extraction to final detection. The volatility and thermal lability of many organosulfur intermediates necessitate carefully controlled conditions.

Extraction of Volatile Organosulfur Compounds

The primary goal of extraction is to isolate the volatile compounds from the complex plant matrix without inducing thermal degradation or artifact formation.

Field-Proven Insight: The choice of extraction method is critical. Steam distillation is a classic method but can introduce thermal artifacts due to the high temperatures used.[18] Solvent extraction at lower temperatures or headspace analysis is often preferred for a more accurate representation of the volatile profile. Among solvents, dichloromethane has been shown to be highly effective, identifying a greater number of organosulfides compared to diethyl ether, n-pentane, or hexanes.[19][20]

Protocol 4.1.1: Liquid-Liquid Extraction with Dichloromethane

This protocol is adapted from methodologies proven effective for analyzing organosulfides from Allium oil.[19][20]

-

Sample Preparation : Homogenize 50 g of fresh Allium tissue (e.g., onion bulb) in 100 mL of deionized water for 1 minute using a high-speed blender. This step is critical for initiating the enzymatic reactions. Allow the homogenate to stand at room temperature for 15 minutes to ensure complete enzymatic conversion.

-

Extraction : Transfer the homogenate to a separatory funnel. Add 50 mL of dichloromethane (DCM).

-

Internal Standard : Add a known concentration of an internal standard (e.g., diallyl disulfide or diphenyl sulfide) to the DCM for semi-quantitative analysis. The choice of standard should be a compound not naturally present in the sample but with similar chromatographic behavior.

-

Mixing : Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

-

Phase Separation : Allow the layers to separate for 10 minutes. The organic layer (DCM) will be at the bottom.

-

Collection : Drain the lower DCM layer into a clean flask.

-

Repeat : Perform a second extraction on the remaining aqueous phase with an additional 50 mL of DCM to maximize yield. Combine the DCM extracts.

-

Drying : Dry the combined DCM extract by passing it through a small column containing anhydrous sodium sulfate. This removes residual water which can interfere with GC analysis.

-

Concentration : Gently concentrate the dried extract to a final volume of 1-2 mL under a gentle stream of nitrogen at room temperature. Avoid heating to prevent loss of volatile compounds.

-

Storage : Transfer the final extract to a GC vial and store at -20°C until analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile compounds in complex mixtures like Allium extracts.[12][19][21] The gas chromatograph separates individual compounds based on their boiling points and polarity, and the mass spectrometer provides structural information for identification.

Protocol 4.2.1: GC-MS Analysis of Allium Volatiles

This protocol is based on established parameters for the analysis of onion oil organosulfides.[19]

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole Ion Trap).

-

Column : Use a non-polar or semi-polar capillary column suitable for volatile compound analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

-

Injection : Inject 1 µL of the extract from Protocol 4.1.1 into the GC inlet.

-

Injector Temperature : 250°C.

-

Injection Mode : Split (e.g., 10:1 ratio) to avoid column overloading.

-

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program :

-

Initial temperature: 50°C, hold for 3 minutes.

-

Ramp 1: Increase at 3°C/min to 150°C.

-

Hold 2: Hold at 150°C for 3 minutes.

-

Ramp 2: Increase at 25°C/min to 250°C.

-

Hold 3: Hold at 250°C for 5 minutes.

-

Causality: This multi-step ramp is designed to first separate the highly volatile compounds at a slow rate for better resolution, then quickly elute the heavier, less volatile compounds to shorten the run time.

-

-

Mass Spectrometer Parameters :

-

Ion Source Temperature : 200°C.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 500.

-

-

Data Analysis :

-

Identification : Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or by matching the fragmentation pattern with a reference library (e.g., NIST/Wiley). The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 148 and key fragment ions.

-

Quantification : Perform semi-quantification by comparing the peak area of the analyte to the peak area of the internal standard added during extraction.

-

Biological Activities and Potential Applications

While a large body of research exists on the health benefits of consuming Allium vegetables, studies on isolated this compound are less common. The observed biological activities are often attributed to the complex mixture of organosulfur compounds present in extracts. These activities include antioxidant, anti-inflammatory, antidiabetic, and antimicrobial effects.[21][22][23]

-

Antioxidant Activity : Extracts from Allium cepa, which contain this compound among other compounds, have demonstrated significant antioxidant capacity.[21]

-

Flavor and Food Industry : As a key flavor compound, this compound is of major interest in the food and flavor industry for creating and enhancing onion-like flavors in processed foods.[19][20]

-

Potential for Further Research : The biological activities of many individual disulfides are still under-explored. Given the known activities of related compounds like diallyl disulfide,[22] isolated this compound warrants further investigation for its specific pharmacological properties. This represents a significant opportunity for drug discovery and development professionals.

Conclusion

This compound is a pivotal organosulfur compound that defines the characteristic sensory profile of onions and related Allium species. Its formation via a rapid, damage-induced enzymatic cascade is a fascinating example of plant biochemistry. For researchers and industry professionals, a deep understanding of its biosynthesis and the application of precise analytical techniques, such as the GC-MS methodology detailed herein, are essential for accurate characterization. While the broader health benefits of Allium consumption are well-recognized, the specific bioactivities of isolated this compound remain a promising frontier for future scientific exploration, potentially unlocking new applications in both the pharmaceutical and food science industries.

References

- Hu, J., Zhang, Y., Ju, J., & Lin, Y. (2020).

- N/A. (2024).

- Imai, S., Akita, K., Tomotake, M., & Sawada, H. (2019).

- N/A. (2025).

- Musah, R. A., & Kubec, R. (2011).

- N/A. (2014). GC-Ms Onion Oil. Scribd.

- Ledesma, E., & Ganan, C. (2020).

- NIST. (N/A). Disulfide, 1-propenyl propyl. NIST WebBook.

- Cheméo. (N/A). Disulfide, 1-propenyl propyl, trans - Chemical & Physical Properties. Cheméo.

- El-Wakil, E.A., El-Sayed, M.M., & Abdel-Lateef, E.E.S. (N/A). GC-MS investigation of essential oil and antioxidant activity of Egyptian white onion (Allium cepa L.). World Vegetable Center.

- Ledesma, E., & Ganan, C. (2020).

- N/A. (N/A). Alliinase. Wikipedia.

- N/A. (N/A). Mass spectral data of steam-distilled onion oil constituents.

- PubChem. (N/A). Propenyl propyl disulfide. PubChem.

- FooDB. (2010). Showing Compound this compound (FDB021327). FooDB.

- N/A. (N/A). Optimization of Extraction of Cycloalliin from Garlic (Allium sativum L.) by Using Principal Components Analysis. PMC - NIH.

- N/A. (2015). How can I extract of organosulphur compound from garlic (Allium sativum,) in simple method (economically, ecofriendly)?.

- NIST. (N/A). Disulfide, 1-propenyl propyl, trans. NIST WebBook.

- N/A. (N/A).

- N/A. (N/A). HPLC-MS thiosulfinates profile of the A. cepa extract - lyophilized...

- N/A. (N/A). The Effects of Antioxidants on the Changes in Volatile Compounds in Heated Welsh Onions (Allium fistulosum L.). MDPI.

- N/A. (N/A). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. NIH.

- N/A. (N/A). Comparison of Three Analytical Methods for Measurement of Onion Pungency. N/A.

- N/A. (2025). Biological activity of allium compounds: Recent results.

- N/A. (N/A).

- N/A. (N/A). Sulfur compounds identification and quantification from Allium spp. fresh leaves. PMC - NIH.

- N/A. (2025).

- N/A. (N/A). Allium chemistry: HPLC analysis of thiosulfinates from onion, garlic, wild garlic (ramsoms), leek, scallion, shallot, elephant (great-headed) garlic, chive, and Chinese chive.

- HMDB. (2012). Showing metabocard for this compound (HMDB0041392).

- N/A. (2023).

- N/A. (2018). EXTRACTION OF DIFFERENT GARLIC VARIETIES (ALLIUM SATIVUM L.) – DETERMINATION OF ORGANOSULFUR COMPOUNDS AND MICROBIOLOGICAL ACTIVITY.

- N/A. (N/A). An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic. PMC - PubMed Central.

- N/A. (N/A). Allyl propyl disulfide. Wikipedia.

- N/A. (2025). Allium thiosulfinates: Chemistry, biological properties and their potential utilization in food preservation.

- PubChem. (N/A). Allyl propyl disulfide. PubChem.

- N/A. (2020).

- N/A. (N/A). Chapter 3: Allium Chemistry 101: Historical Highlights, Fascinating Facts and Unusual Uses for Alliums. Books.

- N/A. (N/A). Online Edition: "Specifications for Flavourings". Food safety and quality: details.

- N/A. (N/A). allyl propyl disulfide, 2179-59-1. The Good Scents Company.

- N/A. (N/A). Allyl propyl disulfide – Knowledge and References. Taylor & Francis.

- Setzer, W. N. (2017). The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale). Plantafood Medical Stiftung.

- N/A. (2025). Synthesis and some properties of 1‐alkenyl alkyl disulfides and di(1‐alkenyl) disulfides.

- N/A. (2025). Identification of S-1-propenyl-L-cysteine as the catalytic product of AfGGT1 and a key intermediate in isoalliin biosynthesis in Allium fistulosum. L. NIH.

Sources

- 1. Propenyl propyl disulfide | C6H12S2 | CID 5352908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disulfide, 1-propenyl propyl [webbook.nist.gov]

- 3. Disulfide, 1-propenyl propyl, trans - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Disulfide, 1-propenyl propyl, trans [webbook.nist.gov]

- 5. Allyl propyl disulfide - Wikipedia [en.wikipedia.org]

- 6. Alliinase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of S-1-propenyl-L-cysteine as the catalytic product of AfGGT1 and a key intermediate in isoalliin biosynthesis in Allium fistulosum. L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Sulfur compounds identification and quantification from Allium spp. fresh leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. scribd.com [scribd.com]

- 13. Showing Compound this compound (FDB021327) - FooDB [foodb.ca]

- 14. subplantsci.org [subplantsci.org]

- 15. Human Metabolome Database: Showing metabocard for this compound (HMDB0041392) [hmdb.ca]

- 16. mdpi.com [mdpi.com]

- 17. stiftung-plantafood.de [stiftung-plantafood.de]

- 18. books.rsc.org [books.rsc.org]

- 19. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of Organosulfides from Onion Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. worldveg.tind.io [worldveg.tind.io]

- 22. researchgate.net [researchgate.net]

- 23. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Cis/Trans Isomers of 1-Propenyl Propyl Disulfide: Synthesis, Characterization, and Biological Significance

Abstract

This technical guide provides a comprehensive overview of the cis (Z) and trans (E) isomers of 1-propenyl propyl disulfide, significant organosulfur compounds found in plants of the Allium genus. Designed for researchers, scientists, and drug development professionals, this document delves into the stereoselective synthesis, analytical characterization, and comparative biological activities of these isomers. By synthesizing technical data with field-proven insights, this guide aims to serve as an authoritative resource for understanding and harnessing the therapeutic potential of these natural compounds. We will explore the nuances of their chemical properties, detail robust experimental protocols for their isolation and identification, and discuss their relevance in the context of modern drug discovery.

Introduction: The Chemical Duality of this compound

This compound is a volatile organosulfur compound and a key contributor to the characteristic aroma and flavor of onions (Allium cepa) and other related species.[1][2] Beyond its sensory attributes, this compound, like many organosulfur molecules derived from Allium vegetables, has garnered significant interest for its potential health benefits, including antimicrobial and antioxidant properties.[2]

The presence of a carbon-carbon double bond in the 1-propenyl group gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis (Z) and trans (E)-1-propenyl propyl disulfide.[3][4] This stereochemical difference, a subtle variation in the three-dimensional arrangement of atoms, can have a profound impact on the molecule's physical, chemical, and biological properties. For drug development professionals, understanding the unique characteristics of each isomer is paramount, as it can dictate their pharmacokinetic profiles, target interactions, and ultimately, their therapeutic efficacy and safety.

This guide will provide a detailed exploration of these two isomers, offering a foundational understanding for their synthesis, isolation, and characterization, and shedding light on their potential as bioactive agents.

Stereoselective Synthesis of (Z)- and (E)-1-Propenyl Propyl Disulfide

The ability to obtain pure samples of each isomer is crucial for the accurate assessment of their individual properties. While these compounds can be isolated from natural sources, chemical synthesis offers the advantage of producing stereochemically pure isomers in greater quantities. The following section outlines a general, adaptable approach to the stereoselective synthesis of alkenyl alkyl disulfides.

Rationale for Synthetic Approach

A versatile method for the synthesis of 1-alkenyl alkyl disulfides involves the reaction of a 1-alkenethiolate with an S-alkyl alkanethiosulfonate.[5] This approach allows for the controlled formation of the disulfide bond and can be adapted for stereoselectivity based on the geometry of the starting alkenyl precursor.

Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of (Z)- or (E)-1-propenyl propyl disulfide.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize (Z)-1-propenyl propyl disulfide.

Materials:

-

(Z)-1-Propenyl ethyl sulfide (starting material)

-

Sodium metal

-

Liquid ammonia, anhydrous

-

S-Propyl propanethiosulfonate

-

Diethyl ether, anhydrous

-

Silica gel for flash chromatography

-

Hexane and ethyl acetate (for chromatography)

Procedure:

-

Generation of (Z)-1-Propenethiolate:

-

In a three-necked flask fitted with a dry ice condenser and an inlet for ammonia gas, condense approximately 100 mL of anhydrous liquid ammonia at -78 °C (dry ice/acetone bath).

-

Add small, freshly cut pieces of sodium metal (e.g., 2 equivalents) to the liquid ammonia with stirring until a persistent blue color is obtained.

-

Slowly add a solution of (Z)-1-propenyl ethyl sulfide (1 equivalent) in anhydrous diethyl ether to the sodium-ammonia solution. The blue color should discharge. Stir for 1-2 hours at -78 °C to ensure complete cleavage of the thioether.

-

-

Formation of the Disulfide:

-

To the solution of the (Z)-1-propenethiolate, add a solution of S-propyl propanethiosulfonate (1.1 equivalents) in anhydrous diethyl ether dropwise.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature, allowing the ammonia to evaporate overnight in a well-ventilated fume hood.

-

-

Work-up and Purification:

-

Quench the reaction mixture carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) to isolate the pure (Z)-1-propenyl propyl disulfide.[6]

-

Note: This is a generalized protocol and would require optimization for specific reaction conditions and scales. A similar procedure using the corresponding (E)-1-propenyl thioether would be employed for the synthesis of the trans isomer.

Analytical Characterization of Cis and Trans Isomers

Unambiguous identification of the cis and trans isomers requires a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile compounds, and the distinct physical properties of the cis and trans isomers can lead to differences in their retention times. When coupled with mass spectrometry, it allows for the identification of the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

3.1.1. Experimental Protocol for GC-MS Analysis of Onion Essential Oil

Objective: To separate and identify the components of onion essential oil, including the isomers of this compound.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Conditions: [7]

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 3 min

-

Ramp 1: 3 °C/min to 150 °C, hold for 3 min

-

Ramp 2: 25 °C/min to 250 °C, hold for 5 min

-

-

Injection Volume: 1 µL (split ratio 1:10)

MS Conditions: [7]

-

Ionization Energy: 70 eV

-

Mass Range: 35-300 m/z

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Data Analysis:

-

Identification of compounds is achieved by comparing their mass spectra with those in a reference library (e.g., NIST, WILEY) and by comparing their retention indices with literature values.

Caption: Experimental workflow for GC-MS analysis of onion essential oil.

3.1.2. Mass Spectrometry Fragmentation

While the mass spectra of cis and trans isomers are often very similar, subtle differences in the relative intensities of fragment ions may be observed. The molecular ion peak for this compound would be expected at m/z 148. Common fragmentation patterns for disulfides involve cleavage of the S-S bond and C-S bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of the cis and trans isomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the vicinity of the double bond are highly sensitive to the stereochemistry.

3.2.1. Expected ¹H and ¹³C NMR Spectral Data

¹H NMR:

-

The vinylic protons of the trans isomer are expected to resonate at a slightly downfield (higher ppm) chemical shift compared to the cis isomer due to anisotropic effects.

-

The coupling constant (J) between the two vinylic protons will be significantly different:

-

trans isomer: Typically a larger coupling constant, in the range of 12-18 Hz.

-

cis isomer: Typically a smaller coupling constant, in the range of 6-12 Hz.

-

¹³C NMR:

-

The chemical shifts of the vinylic carbons and the allylic methyl carbon will also differ between the two isomers. These differences, although sometimes small, can be used for unambiguous assignment when combined with ¹H NMR data.

Table 1: Predicted Comparative NMR Data for cis- and trans-1-Propenyl Propyl Disulfide

| Parameter | cis (Z)-Isomer (Predicted) | trans (E)-Isomer (Predicted) | Key Differentiator |

| ¹H NMR | |||

| Vinylic H (α to S) | Lower δ | Higher δ | Chemical Shift |

| Vinylic H (β to S) | Lower δ | Higher δ | Chemical Shift |

| J (H-C=C-H) | ~6-12 Hz | ~12-18 Hz | Coupling Constant |

| ¹³C NMR | |||

| Vinylic C (α to S) | Different δ | Different δ | Chemical Shift |

| Vinylic C (β to S) | Different δ | Different δ | Chemical Shift |

| Allylic CH₃ | Different δ | Different δ | Chemical Shift |

Note: The actual chemical shifts will depend on the solvent and the specific NMR instrument used.

Comparative Biological Activity of Cis and Trans Isomers

While the biological activities of crude extracts of Allium species are well-documented, studies directly comparing the efficacy of the isolated cis and trans isomers of this compound are scarce. However, based on the principle that stereochemistry influences biological activity, it is reasonable to hypothesize that the two isomers may exhibit different potencies in various biological assays.

Cytotoxicity and Anticancer Potential

Organosulfur compounds from onions have been shown to possess cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms include the induction of apoptosis and cell cycle arrest.[1] It is plausible that the different shapes of the cis and trans isomers could lead to differential binding to cellular targets, resulting in varying levels of cytotoxicity.

4.1.1. Experimental Protocol for MTT Cytotoxicity Assay

Objective: To determine and compare the cytotoxicity of pure (Z)- and (E)-1-propenyl propyl disulfide against a cancer cell line (e.g., HepG2, human liver cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[1]

Procedure: [9]

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the pure (Z)- and (E)-isomers (e.g., 1, 10, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.

Antimicrobial Activity

Essential oils from Allium species are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[10][11] The disulfide bond is often a key feature for this activity. The different stereochemistry of the cis and trans isomers could affect their ability to penetrate microbial cell membranes or interact with microbial enzymes.

Antioxidant Capacity

Organosulfur compounds contribute to the antioxidant properties of Allium vegetables.[2] They can act by scavenging free radicals or by chelating metal ions. The antioxidant capacity of the individual isomers can be compared using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

4.3.1. Experimental Protocol for DPPH Antioxidant Assay

Objective: To compare the free radical scavenging activity of pure (Z)- and (E)-1-propenyl propyl disulfide.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.[12]

Procedure: [13]

-

Preparation of Solutions:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of dilutions of the pure (Z)- and (E)-isomers and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

-

Assay:

-

In a 96-well plate, add 100 µL of each sample dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement: Read the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Determine the IC₅₀ value for each isomer.

Conclusion and Future Directions

The cis and trans isomers of this compound represent a fascinating area of study at the intersection of natural product chemistry and pharmacology. While their presence in our diet is well-established, a detailed understanding of their individual biological activities is still emerging. The stereoselective synthesis and purification of these isomers are critical first steps that enable the rigorous, comparative biological evaluations necessary for drug discovery.

Future research should focus on:

-

Developing and optimizing stereoselective synthetic routes to produce these isomers in high purity and yield.

-

Conducting comprehensive spectroscopic analysis to create a definitive, publicly available database of their NMR and mass spectral data.

-

Performing head-to-head comparisons of their biological activities , including cytotoxicity against a broader panel of cancer cell lines, antimicrobial activity against clinically relevant pathogens, and antioxidant capacity using various assays.

-

Investigating the mechanisms of action of the individual isomers to identify their specific cellular targets.

-

Evaluating their pharmacokinetic and toxicological profiles to assess their potential as therapeutic agents.

By systematically addressing these research gaps, the scientific community can unlock the full potential of these intriguing organosulfur compounds for the development of new drugs and therapies.

References

- Bastaki, S. M. A., Ojha, S., Kalasz, H., & Adeghate, E. (2021). Chemical constituents and medicinal properties of Allium species. Molecular and Cellular Biochemistry, 476(11), 4301–4321.

- El-Sayed, M. M., & Abdel-Lateef, E. E. (2019). Cytotoxic Effect of Allium cepa L. Extract on Human colon Cancer (WiDr) Cells: In Vitro Study. Research Journal of Pharmacy and Technology, 12(7), 3483-3486.

- El-Wakil, E. A., El-Sayed, M. M., & Abdel-Lateef, E. E. (2015). GC-MS Investigation of Essential oil and antioxidant activity of Egyptian White Onion (Allium cepa L.). International Journal of Pharma Sciences and Research, 6(3), 549-555.

- G-Biosciences. (n.d.). DPPH Antioxidant Assay.

- Mnayer, D., Fabiano-Tixier, A. S., Petitcolas, E., Hamieh, T., Nehme, N., Ferrant, C., Fernandez, X., & Chemat, F. (2014). Chemical Composition, Antibacterial and Antioxidant Activities of Six Essentials Oils from the Alliaceae Family. Molecules, 19(12), 20034–20053.

- National Center for Biotechnology Information. (n.d.). MTT Assay. In Assay Guidance Manual.

- National Center for Biotechnology Information. (n.d.). Propenyl propyl disulfide. PubChem.

- National Center for Biotechnology Information. (n.d.). trans-Propenyl propyl disulfide. PubChem.

- National Center for Biotechnology Information. (n.d.). PROPENYL PROPYL DISULFIDE, (1Z)-. PubChem.

- NIST. (n.d.). (Z)-1-(Prop-1-en-1-yl)-2-propyldisulfane. In NIST Chemistry WebBook.

- NIST. (n.d.). Disulfide, 1-propenyl propyl. In NIST Chemistry WebBook.

- NIST. (n.d.). Disulfide, 1-propenyl propyl, trans. In NIST Chemistry WebBook.

- Osipova, V., Galkin, V., Galkina, I., & Cherkasov, R. (2021). Antioxidant activity of some organosulfur compounds in vitro. Arabian Journal of Chemistry, 14(2), 102949.

- ResearchGate. (n.d.). Antioxidant Assays.

- ResearchGate. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus.

- ResearchGate. (n.d.). Synthesis and some properties of 1-alkenyl alkyl disulfides and di(1-alkenyl) disulfides.

- Sarkar, S. K., Young, P. E., Sullivan, C. E., & Torchia, D. A. (1984). Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR: application to collagen.

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

- The Good Scents Company. (n.d.). propenyl propyl disulfide.

- The Good Scents Company. (n.d.). (E)-1-propyenyl propyl disulfide.

- Toste, F. D., & Still, W. C. (1995). A New Synthesis of Alkenyl Disulfides. The Journal of Organic Chemistry, 60(23), 7576–7577.

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iomcworld.com [iomcworld.com]

- 4. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpsr.info [ijpsr.info]

- 8. rjptonline.org [rjptonline.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of essential oil extracts of various onions (Allium cepa) and garlic (Allium sativum) – ScienceOpen [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Biosynthesis of 1-propenyl propyl disulfide in onions

An In-depth Technical Guide to the Biosynthesis of 1-Propenyl Propyl Disulfide in Onions

Abstract

Onion (Allium cepa L.), a globally significant vegetable, is renowned for its distinctive flavor and aroma, which are primarily attributed to a complex array of volatile organosulfur compounds (OSCs). Among these, this compound is a key contributor to the characteristic cooked onion scent. This technical guide provides a comprehensive exploration of the biosynthetic pathway of this compound, designed for researchers, scientists, and professionals in drug development. We will dissect the enzymatic and non-enzymatic reactions, from the stable, non-volatile precursors stored within the plant's cytoplasm to the final formation of the volatile disulfide upon tissue disruption. This guide explains the causal biochemistry, details authoritative analytical methodologies for isolation and characterization, and provides field-proven insights into the study of these potent natural compounds.

Introduction: The Chemical Essence of Onion Flavor

The characteristic sensory profile of onions is not present in the intact vegetable. Instead, it is generated dynamically when the onion's cells are damaged by cutting, crushing, or chewing.[1] This process initiates a rapid cascade of biochemical reactions, transforming odorless sulfur-containing precursors into a potent mixture of volatile compounds.[2] These OSCs are not only responsible for the flavor and aroma but also contribute to the plant's defense mechanisms against herbivores and pathogens and are associated with a range of potential health benefits in humans, including antimicrobial and anti-inflammatory properties.[1][3][4]

This compound (C₆H₁₂S₂) exists as (E)- and (Z)- stereoisomers and is a significant component of the volatile profile of both raw and cooked onions.[5][6] Understanding its formation is crucial for food science applications, flavor chemistry, and the exploration of Allium-derived compounds for therapeutic purposes. This guide elucidates the precise biosynthetic journey from precursor molecules to the final disulfide product.

The Genesis: S-alk(en)yl-L-cysteine Sulfoxide (ACSO) Precursors

The entire biosynthetic pathway begins with stable, non-protein amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are stored in the cytoplasm of onion cells.[7] The specific profile of ACSOs is genetically determined and varies between different Allium species.[8] In onions, the primary precursors for this compound are:

-

S-(trans)-1-propenyl-L-cysteine sulfoxide (1-PeCSO or Isoalliin): This is the most abundant flavor precursor in onion bulbs.[9][10]

-

S-propyl-L-cysteine sulfoxide (PrCSO or Propiin): Found in smaller quantities, it serves as the source for the propyl group.[10]

-

S-methyl-L-cysteine sulfoxide (MCSO or Methiin): Also present and contributes to the formation of other methyl-containing sulfur compounds.[9][11]

The relative concentrations of these precursors directly influence the composition of the final volatile profile.

| Precursor Compound | Common Name | Chemical Formula | Role in this compound Formation |

| S-1-propenyl-L-cysteine sulfoxide | Isoalliin | C₆H₁₁NO₃S | Source of the 1-propenyl group |

| S-propyl-L-cysteine sulfoxide | Propiin | C₆H₁₃NO₃S | Source of the propyl group |

| S-methyl-L-cysteine sulfoxide | Methiin | C₄H₉NO₃S | Contributes to other volatile compounds |

The Catalyst: The Alliinase Enzyme (EC 4.4.1.4)

The key enzymatic step in the biosynthesis is catalyzed by alliinase (officially S-alkyl-L-cysteine S-oxide lyase).[1] This pyridoxal-5'-phosphate (PLP)-dependent enzyme is physically segregated from its ACSO substrates in the intact plant cell, being localized within the cell's vacuoles.[7][12] This compartmentalization is a brilliant defense strategy, ensuring that the production of pungent, reactive compounds only occurs upon cellular injury, which brings the enzyme and substrates into contact.[1]

Upon tissue disruption, the vacuolar membrane is ruptured, releasing alliinase into the cytoplasm where it rapidly hydrolyzes the C-S bond of the ACSO precursors.[12]

The Biosynthetic Cascade: From Precursors to Disulfide

The formation of this compound is a multi-step process involving an initial enzymatic reaction followed by a series of spontaneous chemical transformations.

Step 1: Enzymatic Cleavage and Formation of Sulfenic Acids

Once released, alliinase acts on the available ACSO precursors to produce highly reactive and unstable intermediates called sulfenic acids, along with pyruvate and ammonia.[13]

-

Isoalliin is cleaved to form 1-propenesulfenic acid .

-

Propiin is cleaved to form propanesulfenic acid .

This reaction is extremely rapid and is the foundational step for all subsequent flavor development.[12] It is also at this stage that a competing pathway exists in onions: the enzyme lachrymatory factor synthase (LFS) can convert 1-propenesulfenic acid into syn-propanethial-S-oxide, the compound responsible for inducing tears.[1][14]

Step 2: Spontaneous Condensation to Thiosulfinates

The sulfenic acid intermediates are too unstable to persist. They undergo spontaneous condensation (self-condensation or cross-condensation) to form a class of compounds known as thiosulfinates.[15][16] These are the primary pungent compounds in freshly cut onions.[17] For the formation of this compound, the critical intermediate is 1-propenyl propyl thiosulfinate , formed by the cross-condensation of one molecule of 1-propenesulfenic acid and one molecule of propanesulfenic acid.

Other possible condensations lead to dipropyl thiosulfinate and di-1-propenyl thiosulfinate.[18]

Step 3: Non-Enzymatic Rearrangement to Disulfides

Thiosulfinates are themselves thermally and chemically unstable. They undergo further non-enzymatic rearrangement and decomposition to form a more stable, yet still volatile, complex mixture of mono-, di-, and trisulfides.[17] It is during this final step that This compound is formed from the rearrangement of 1-propenyl propyl thiosulfinate. This process contributes significantly to the evolving aroma profile of onions as they are processed and cooked.

The overall biosynthetic pathway is a classic example of a system where a single enzymatic trigger unleashes a cascade of spontaneous chemical reactions, leading to high chemical diversity from a limited set of precursors.

Analytical Workflow: Extraction and Characterization

The volatile and reactive nature of onion organosulfur compounds necessitates robust and rapid analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for their identification and quantification.[19]

Extraction of Volatile Organosulfur Compounds

The primary goal of the extraction is to isolate the volatile OSCs from the complex onion matrix without inducing thermal degradation or artifact formation.

-

Solvent Extraction: Liquid-liquid extraction using a low-boiling-point organic solvent is highly effective. Dichloromethane (DCM) has been shown to be superior for extracting a wide range of organosulfides from onion oil compared to other solvents like diethyl ether or hexanes.[20][21]

-

Headspace Analysis: For analyzing the most volatile components, headspace techniques like Solid-Phase Microextraction (SPME) are employed. SPME is a solvent-free method that captures volatiles in the space above the sample for direct injection into the GC-MS.[19][22]

Detailed Protocol: GC-MS Analysis of Onion Volatiles

This protocol is a representative method based on established literature for the qualitative and semi-quantitative analysis of this compound and other OSCs.[2][20]

1. Sample Preparation: a. Weigh 10 g of homogenized fresh onion sample into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of deionized water and vortex for 1 minute to create a slurry.

2. Extraction: a. To the slurry, add 10 mL of dichloromethane (DCM). b. Add an internal standard (e.g., diallyl disulfide) at a known concentration for semi-quantification. c. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of organosulfides into the organic layer. d. Centrifuge the mixture at 3,500 rpm for 5 minutes to separate the aqueous and organic layers.

3. Sample Concentration: a. Carefully transfer the lower DCM layer to a clean vial. b. Concentrate the extract down to a final volume of ~1 mL under a gentle stream of nitrogen gas to avoid thermal degradation of the analytes.

4. GC-MS Instrumentation and Conditions: a. System: Gas chromatograph coupled to a Quadrupole Ion Trap Mass Spectrometer (or equivalent). b. Column: Use a polar capillary column such as an INNOWAX or DB-WAX (e.g., 30 m × 0.25 mm × 0.25 µm) suitable for separating volatile polar compounds. c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. d. Injection: Inject 1 µL of the concentrated extract in splitless mode. The injector temperature should be set to 250 °C. e. Oven Temperature Program: i. Initial temperature: 50 °C, hold for 3 minutes. ii. Ramp 1: Increase at 3 °C/min to 150 °C, hold for 3 minutes. iii. Ramp 2: Increase at 25 °C/min to 250 °C, hold for 5 minutes. f. Mass Spectrometer Conditions: i. Ion Source Temperature: 200 °C. ii. Mass Range: Scan from m/z 40 to 500. iii. Ionization Mode: Electron Ionization (EI) at 70 eV.

5. Data Analysis: a. Identify this compound and other OSCs by comparing their mass spectra with reference libraries (e.g., NIST, Wiley). b. Confirm identification by comparing Kovats retention indices with literature values.[23] c. Perform semi-quantification by comparing the peak area of the analyte to the peak area of the internal standard.

Conclusion

The biosynthesis of this compound in onions is a sophisticated and rapid process, initiated by cellular damage and driven by a combination of enzymatic action and spontaneous chemistry. It begins with stable S-alk(en)yl-L-cysteine sulfoxide precursors, which are transformed by the alliinase enzyme into highly reactive sulfenic acids. These intermediates then condense into unstable thiosulfinates, which finally rearrange to form the more stable disulfide, a key component of the onion's characteristic aroma. A thorough understanding of this pathway, supported by robust analytical methods like GC-MS, is fundamental for advancements in food science, flavor chemistry, and the continued exploration of the bioactive potential of Allium species.

References

- Alliinase. (n.d.). Google Arts & Culture.

- Alliinase - Wikipedia. (2023, December 26). Wikipedia.

- Mitrová, K., Hrbek, V., Svoboda, P., Hajšlová, J., & Ovesná, J. (2016). Antioxidant activity, S-alk(en)yl-l-cysteine sulfoxide and polyphenol content in onion (Allium cepa L.) cultivars are associated with their genetic background. Czech Journal of Food Sciences, 34(2), 127–132.

- Cantrell, M. A., Seale, J. T., Anderson, S. R., & McDougal, O. M. (2020).

- González-de-Peredo, A. V., Vázquez-Espinosa, M., Espada-Bellido, E., Ferreiro-González, M., Amores-Arrocha, A., Palma, M., Barroso, C. G., & Barbero, G. F. (2023). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. Molecules, 28(9), 3939. [Link]

- Havey, M. J., & Galmarini, C. R. (2018). Variation for Health-Enhancing Compounds and Traits in Onion (Allium cepa L.) Germplasm. HortScience, 53(9), 1335-1341. [Link]

- Kim, S., & Kim, J. (2016). Change in organosulfur compounds in onion (Allium cepa L.) during heat treatment. Food Science and Biotechnology, 25(1), 63-68. [Link]

- Nguyen, T. D., Le, T. V., & Vo, T. P. Q. (2011). Determination of Multiclass Pesticides in Onion Using Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS). Thai Journal of Agricultural Science, 44(5), 415-421. [Link]

- Wallock-Richards, D., Doherty, C. J., Doherty, M., Clarke, D. J., & Dow, M. (2014). Chemical structure of allicin and mechanism of formation from alliin by the enzyme alliinase. ResearchGate.

- Ni, Y., & Li, Q. (2007). Modified Method for Rapid Quantitation of S-Alk(en)yl-L-cysteine Sulfoxide in Yellow Onions (Allium cepa L.). Journal of Agricultural and Food Chemistry, 55(24), 9738–9743. [Link]

- Pastor-Belda, M., Yavir, K., Martínez-Bueno, M. J., Fernández-Alba, A. R., & García-Reyes, J. F. (2020). Determination of onion organosulfur compounds in animal feed by dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Journal of Food and Drug Analysis, 28(2), 269-277. [Link]

- Lee, S., et al. (2023). Understanding the defense mechanism of Allium plants through the onion isoallicin-omics study. bioRxiv. [Link]

- Cantrell, M. A., Seale, J. T., Anderson, S. R., & McDougal, O. M. (2020). Determination of Organosulfides from Onion Oil. Boise State University.

- Disulfide, 1-propenyl propyl. (n.d.). NIST Chemistry WebBook.

- Ilic, D. P., Nikolic, V. D., Nikolic, L. B., Stankovic, M. Z., Stanojevic, L. P., & Cvetkovic, D. J. (2011). Biosynthetic pathway of thiosulfinates. ResearchGate.

- What is the mechanism of Allicin? (2024, July 17). Patsnap Synapse.

- Kubec, R. (2024). Onion thiolanes as multifunctional molecules: a story about recently discovered compounds from a well-known vegetable. Food & Function. [Link]

- Havey, M. J., & Randle, W. M. (2004). Flavor Precursor [S-alk(en)yl-L-cysteine sulfoxide] Concentration and Composition in Onion Plant Organs and Predictability of Field White Rot Reaction of Onions. Acta Horticulturae, 637, 135-140. [Link]

- Disulfide, 1-propenyl propyl, trans - Chemical & Physical Properties. (n.d.). Cheméo.

- Benkeblia, N., & Lanzotti, V. (2007).

- Li, Y., et al. (2022).

- Ni, Y., & Li, Q. (2007). Modified Method for Rapid Quantitation of S-Alk(en)yl-l-cysteine Sulfoxide in Yellow Onions (Allium cepa L.).

- Cantrell, M. A., Seale, J. T., Anderson, S. R., & McDougal, O. M. (2020). Determination of Organosulfides from Onion Oil. ResearchGate.

- Propenyl propyl disulfide. (n.d.). PubChem.

- This compound (FDB021327). (n.d.). FooDB.

- Cantrell, M., Seale, J. T., & McDougal, O. M. (2020). Determination of Organosulfides from Onion Oil. Semantic Scholar.

- Disulfide, 1-propenyl propyl, trans. (n.d.). NIST Chemistry WebBook.

- Prieto-Santiago, V., et al. (2019). An overview of organosulfur compounds from Allium spp.: From processing and preservation to evaluation of their bioavailability, antimicrobial, and anti-inflammatory properties. Food Chemistry, 276, 577-588. [Link]

- Eady, C. C., et al. (2008). Silencing Onion Lachrymatory Factor Synthase Causes a Significant Change in the Sulfur Secondary Metabolite Profile. Plant Physiology, 147(4), 2096–2106. [Link]

- Risticevic, S., et al. (2014). Investigation of Volatiles Emitted from Freshly Cut Onions (Allium cepa L.) by Real Time Proton-Transfer Reaction-Mass Spectrometry (PTR-MS). Journal of Food Science, 79(1), C41-C50. [Link]

- cis-Propenyl propyl disulfide (FDB007904). (n.d.). FooDB.

- trans-Propenyl propyl disulfide. (n.d.). PubChem.

- Hughes, J., & Collin, H. A. (2001). Biosynthesis of the flavour precursors of onion and garlic. Journal of Experimental Botany, 52(358), 1077-1082. [Link]

- 1-Propenyl 1-(propylsulfinyl)propyl disulfide (FDB011067). (n.d.). FooDB.

- 1-Propenyl 1-(1-propenylthio)propyl disulfide (FDB018453). (n.d.). FooDB.

Sources

- 1. Alliinase - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Onion thiolanes as multifunctional molecules: a story about recently discovered compounds from a well-known vegetable - Food & Function (RSC Publishing) DOI:10.1039/D5FO02323H [pubs.rsc.org]

- 4. An overview of organosulfur compounds from Allium spp.: From processing and preservation to evaluation of their bioavailability, antimicrobial, and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disulfide, 1-propenyl propyl [webbook.nist.gov]

- 6. Disulfide, 1-propenyl propyl, trans [webbook.nist.gov]

- 7. Variation for Health-Enhancing Compounds and Traits in Onion (Allium cepa L.) Germplasm [scirp.org]

- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. grokipedia.com [grokipedia.com]

- 13. researchgate.net [researchgate.net]

- 14. Understanding the defense mechanism of Allium plants through the onion isoallicin-omics study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. What is the mechanism of Allicin? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach | MDPI [mdpi.com]

- 20. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Propenyl propyl disulfide | C6H12S2 | CID 5352908 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways of 1-Propenyl Propyl Disulfide

Introduction: The Significance of 1-Propenyl Propyl Disulfide

This compound is a volatile organosulfur compound and a key contributor to the characteristic aroma and flavor profile of plants in the Allium genus, such as onions (Allium cepa) and Welsh onions (Allium fistulosum).[1][2][3] As an organic disulfide, its chemical structure features a disulfide bond (R-S-S-R') linking a 1-propenyl group to a propyl group.[3][4] Found naturally in both cis-(Z) and trans-(E) isomeric forms, this compound is part of a complex suite of sulfur-containing secondary metabolites that define the culinary and medicinal properties of these plants.[1][5][6]

Part 1: Enzymatic Formation and Degradation Pathways

The story of this compound degradation begins with its biosynthesis, which is an enzymatic cascade initiated by tissue damage. Understanding this formation is crucial as the precursor molecules and intermediates are highly reactive and dictate the subsequent degradation products.

The Biosynthetic Cascade: From Precursor to Disulfide

The generation of this compound is not a direct biosynthetic event but rather a consequence of the breakdown of a stable precursor, trans-S-1-propenyl-L-cysteine sulfoxide (isoalliin), upon cellular disruption.[10][11] In intact onion cells, isoalliin is segregated from the enzyme alliinase. When tissues are cut or crushed, this compartmentalization is breached, triggering a rapid series of reactions.[11]

Step 1: Alliinase-Mediated Cleavage The process begins with the catalytic action of alliinase (EC 4.4.1.4), which cleaves isoalliin into highly reactive intermediates: 1-propenyl sulfenic acid, pyruvate, and ammonia.[11][12]

Step 2: The Branch Point: LFS vs. Self-Condensation 1-propenyl sulfenic acid is a critical intermediate that stands at a metabolic crossroads. Its fate is determined by the presence and activity of a second enzyme, lachrymatory factor synthase (LFS).[12]

-

LFS-Catalyzed Rearrangement: In onions, LFS rapidly converts 1-propenyl sulfenic acid into syn-propanethial-S-oxide, the volatile compound responsible for inducing tears (the lachrymatory factor).[12][13] This is the dominant pathway in onion varieties with active LFS.

-

Self-Condensation to Thiosulfinates: In the absence of LFS activity or when the LFS pathway is saturated, two molecules of 1-propenyl sulfenic acid can undergo spontaneous self-condensation to form di-1-propenyl thiosulfinate.[11] Genetic silencing of the LFS gene has been shown to significantly increase the production of this thiosulfinate.[11]

Step 3: Formation of Disulfides Thiosulfinates, such as di-1-propenyl thiosulfinate, are unstable and readily decompose to form a variety of disulfides, including di-1-propenyl disulfide, dipropyl disulfide, and the hybrid compound, this compound.[10][11] The headspace of cut onions shows a rapid appearance of propanethial S-oxide, followed by the subsequent emergence of propanethiol and dipropyl disulfide over time, illustrating this dynamic transformation.[10]

Metabolic Degradation in Biological Systems

Once formed and ingested, this compound, like other dietary disulfides, is subject to metabolic degradation. While direct metabolic studies on this specific compound are limited, the pathways can be inferred from research on analogous structures, such as dipropyl disulfide (DPDS), and the fundamental biochemistry of disulfide bonds.[14] The primary mechanisms involve Phase I oxidation and Phase II conjugation, primarily with glutathione (GSH).

Phase I Metabolism: Oxidation The disulfide bond can be oxidized by microsomal enzymes. For DPDS, this oxidation is carried out by both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs), with CYPs playing a predominant role.[14] This reaction yields the corresponding thiosulfinate. It is highly probable that this compound undergoes a similar S-oxidation to produce 1-propenyl propyl thiosulfinate.

Phase II Metabolism: Glutathione Conjugation The most significant metabolic pathway for disulfides involves the cellular antioxidant tripeptide, glutathione (GSH).[15] Disulfide bonds can undergo a thiol-disulfide exchange reaction with GSH. This reaction is critical for cellular redox homeostasis and the detoxification of xenobiotics.[15][16]

The reaction proceeds as follows:

-

Initial Attack: A molecule of GSH attacks the disulfide bond of this compound.

-

Formation of a Mixed Disulfide: This attack cleaves the disulfide bond, releasing one thiol (e.g., propanethiol) and forming a mixed disulfide between the other moiety and glutathione (e.g., S-(1-propenyl)-glutathione).[17]

-

Further Reduction: This mixed disulfide can then be further reduced by another GSH molecule or by enzymes like glutathione reductase, ultimately releasing the second thiol (1-propenethiol) and oxidized glutathione (GSSG).[17]

A study on DPDS metabolism in rat liver cytosols demonstrated the formation of a propylglutathione sulfide conjugate and propylmercaptan, confirming this pathway.[14]

Part 2: Non-Enzymatic Degradation Pathways

Beyond enzymatic action, this compound is susceptible to degradation through chemical and physical processes, particularly thermal stress. These pathways are highly relevant in the context of food processing, cooking, and the long-term storage of Allium-derived products.

Thermal Degradation and Rearrangement

Heat treatment significantly alters the profile of volatile sulfur compounds in Allium species.[2] Studies on heated Welsh onions have shown that compounds like (E)-propenyl propyl disulfide are key contributors to the resulting aroma and are subject to thermal decomposition and rearrangement.[2]

The disulfide bond (S-S) has a lower bond dissociation energy compared to C-C or C-S bonds, making it the most likely point of initial cleavage under thermal stress.

Key Thermal Degradation Processes:

-

Homolytic Cleavage: At elevated temperatures, the disulfide bond can break homolytically, generating two thio radicals (a propenylthio radical and a propylthio radical).

-

Radical Reactions: These highly reactive radicals can then participate in a variety of subsequent reactions:

-

Hydrogen Abstraction: They can abstract hydrogen atoms from other molecules to form thiols (propanethiol, 1-propenethiol).

-

Recombination: Radicals can recombine to form new, more stable disulfides or even polysulfides (trisulfides, tetrasulfides), which have been observed in heated Welsh onions.[2]

-

Rearrangement: More complex rearrangements can occur. For instance, bis(1-propenyl)disulfide has been shown to rearrange into thiophenes at high temperatures (85°C), which can then form dimethyl thiophene or dimethyl disulfides.[2] It is plausible that this compound could undergo similar cyclization and rearrangement reactions.

-

The application of antioxidants like glutathione has been shown to alter the volatile profile during storage of heated Welsh onions, indicating that oxidative processes can accompany thermal degradation.[2] Glutathione can act as a radical scavenger or participate in disulfide exchange, thereby modifying the degradation cascade.[2][18]

Data Presentation: Effect of Heat on Sulfur Compound Profile

The following table summarizes conceptual changes in the concentration of sulfur compounds upon heating, based on findings from studies on Welsh onions.[2] This illustrates the degradation of primary disulfides and the formation of new thermal byproducts.

| Compound Class | Example Compound | Expected Change with Heat | Rationale |

| Primary Disulfides | This compound | Decrease | Thermal decomposition and rearrangement.[2] |

| Thiols | Propanethiol | Increase | Formed from disulfide breakdown.[10] |

| Polysulfides | Dimethyl Trisulfide | Increase | Formed from radical recombination.[2] |

| Cyclic Sulfides | Dimethyl Thiophene | Increase | Formed via rearrangement at high temperatures.[2] |

Part 3: Experimental Protocols and Methodologies

To investigate the degradation pathways of this compound, a combination of analytical and biochemical assays is required. The choice of methodology is driven by the need to handle volatile, reactive sulfur compounds and to elucidate complex reaction mechanisms.

Protocol: Analysis of Volatile Degradation Products by GC-MS

Objective: To identify and quantify this compound and its volatile degradation products from a sample matrix (e.g., heated onion extract, in vitro metabolic reaction).

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile organic compounds. The gas chromatograph separates the complex mixture of compounds based on their boiling points and polarity, while the mass spectrometer provides structural information for definitive identification. Due to the thermal lability of some sulfur compounds, a "cold injection" technique is often preferred to prevent on-column degradation.[13]

Methodology:

-

Sample Preparation (Headspace SPME): a. Place a known quantity of the sample (e.g., 1g of homogenized onion tissue, 1 mL of reaction mixture) into a 20 mL headspace vial. b. Seal the vial tightly with a PTFE/silicone septum. c. Equilibrate the vial at a controlled temperature (e.g., 40°C) for 15 minutes to allow volatile compounds to partition into the headspace. d. Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for a set time (e.g., 30 minutes) to adsorb the analytes.

-

GC-MS Analysis: a. Injection: Immediately desorb the SPME fiber in the heated GC inlet (e.g., 250°C) in splitless mode for 2 minutes. b. Separation: Use a capillary column suitable for sulfur compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). c. Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold 5 min). d. Carrier Gas: Helium at a constant flow of 1.0 mL/min. e. MS Detection: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 35 to 400.

-

Data Analysis: a. Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with known standards. b. Quantify compounds using an internal standard (e.g., ethyl methyl sulfide) and generating a calibration curve.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of degradation of this compound in the presence of liver microsomes and to identify major metabolites.

Causality: This assay simulates Phase I metabolic activity. Liver microsomes contain a high concentration of CYP and FMO enzymes.[14] By incubating the compound with microsomes and an NADPH-regenerating system (to fuel the enzymes), we can measure the disappearance of the parent compound over time and identify the formation of oxidative metabolites.

Methodology:

-

Reaction Mixture Preparation (in a 96-well plate): a. Prepare a stock solution of this compound in acetonitrile. b. In each well, add:

- Phosphate buffer (100 mM, pH 7.4)

- Pooled human or rat liver microsomes (final concentration 0.5 mg/mL)

- This compound (final concentration 1 µM) c. Pre-incubate the plate at 37°C for 5 minutes.

-

Initiating the Reaction: a. Add an NADPH-regenerating solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) to each well to start the reaction. b. Prepare control wells: one set without the NADPH system (to measure non-enzymatic degradation) and one set without microsomes.

-

Time-Point Sampling: a. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard. b. Centrifuge the plate (e.g., at 4000 x g for 10 min) to pellet the precipitated protein.

-

LC-MS/MS Analysis: a. Transfer the supernatant to a new plate for analysis. b. Use a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the remaining parent compound. c. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to conduct metabolite identification scans on the 60-minute sample to find potential oxidized and conjugated products.

-

Data Analysis: a. Plot the natural log of the percentage of remaining parent compound versus time. b. Calculate the in vitro half-life (t½) from the slope of the linear regression.

Conclusion

The degradation of this compound is a multifaceted process governed by enzymatic catalysis, metabolic transformation, and chemical reactivity. Its pathways are intrinsically linked to the biochemistry of Allium species, beginning with the enzymatic release of reactive sulfenic acids upon tissue damage. In biological systems, its metabolism is likely dominated by oxidative pathways and conjugation with glutathione, a critical detoxification mechanism. Furthermore, non-enzymatic degradation, particularly under thermal stress, leads to a complex cascade of radical reactions, resulting in a significant rearrangement of the sulfur compound profile. For professionals in research and drug development, understanding these intricate pathways is essential for harnessing the bioactivity of Allium-derived compounds, ensuring product stability, and predicting their metabolic fate and safety.

References

- Understanding the Onion Lachrymatory Factor: Structure, Formation, and Flavor Implications. (2024). Critical Reviews in Food Science and Nutrition.

- Understanding the Onion Lachrymatory Factor: Structure, Formation, and Flavor Implications. (2025). Critical Reviews in Food Science and Nutrition.

- Propanethial S-oxide - The Lachrymatory Factor in Onions. (2007). Molecule of the Month.

- Enzyme That Makes You Cry-Crystal Structure of Lachrymatory Factor Synthase

- Silencing Onion Lachrymatory Factor Synthase Causes a Significant Change in the Sulfur Secondary Metabolite Profile. (2008). Plant Physiology.

- Propenyl propyl disulfide. PubChem.

- The Effects of Antioxidants on the Changes in Volatile Compounds in Heated Welsh Onions (Allium fistulosum L.) during Storage. (2022). Molecules.

- This compound (HMDB0041392).

- Disulfide, 1-propenyl propyl. NIST Chemistry WebBook.

- This compound (FDB021327). FooDB.

- Disulfide, 1-propenyl propyl, trans. NIST Chemistry WebBook.

- Developing organosulfur compounds in Allium as the next-generation flavor and bioactive ingredients for food and medicine. (2025). Critical Reviews in Food Science and Nutrition.

- Pre-Hepatic Fate of the Organosulfur Compounds Derived from Garlic (Allium s

- Developing organosulfur compounds in Allium as the next-generation flavor and bioactive ingredients for food and medicine. Semantic Scholar.

- trans-Propenyl propyl disulfide. PubChem.

- In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. (2022). Foods.

- The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxid

- Mixed disulfide with glutathione as an intermediate in the reaction catalyzed by glutathione reductase from yeast and as a major form of the enzyme in the cell. (2000). Biochemistry.

- Metabolism of dipropyl disulfide by rat liver phase I and phase II enzymes and by isolated perfused rat liver. (2000). Drug Metabolism and Disposition.

- Competition between glutathione and protein thiols for disulphide-bond formation. (1999).

Sources

- 1. Propenyl propyl disulfide | C6H12S2 | CID 5352908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0041392) [hmdb.ca]

- 4. Showing Compound this compound (FDB021327) - FooDB [foodb.ca]

- 5. Disulfide, 1-propenyl propyl, trans [webbook.nist.gov]

- 6. trans-Propenyl propyl disulfide | C6H12S2 | CID 5320722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Developing organosulfur compounds in Allium as the next-generation flavor and bioactive ingredients for food and medicine | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Silencing Onion Lachrymatory Factor Synthase Causes a Significant Change in the Sulfur Secondary Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Metabolism of dipropyl disulfide by rat liver phase I and phase II enzymes and by isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Competition between glutathione and protein thiols for disulphide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mixed disulfide with glutathione as an intermediate in the reaction catalyzed by glutathione reductase from yeast and as a major form of the enzyme in the cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pre-Hepatic Fate of the Organosulfur Compounds Derived from Garlic (Allium sativum) | Scilit [scilit.com]

An In-depth Technical Guide to the Olfactory Properties of 1-Propenyl Propyl Disulfide Isomers

Abstract

1-Propenyl propyl disulfide, a key organosulfur compound found in plants of the Allium genus, significantly contributes to the characteristic aroma of species such as onions (Allium cepa) and Welsh onions (Allium fistulosum)[1][2]. This compound exists as two geometric isomers, (Z)-1-propenyl propyl disulfide and (E)-1-propenyl propyl disulfide, each possessing distinct olfactory properties that are critical to the overall flavor profile of these widely consumed vegetables. This technical guide provides a comprehensive overview of the biosynthesis, chemical formation, and distinct olfactory characteristics of these isomers. Furthermore, it details a robust analytical methodology for their separation and sensory evaluation using Gas Chromatography-Olfactometry (GC-O), offering valuable insights for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.

Introduction: The Genesis of a Pungent Aroma

The characteristic pungent and savory aroma of freshly cut onions is not inherent to the intact vegetable. It is the result of a rapid enzymatic reaction initiated by tissue damage[3]. The primary precursors to these volatile compounds are S-alk(en)yl-L-cysteine sulfoxides, which are odorless and non-volatile amino acids stored in the cytoplasm of onion cells[3]. The key enzyme responsible for the transformation of these precursors is alliinase (EC 4.4.1.4), which is physically sequestered in the cell's vacuole. When the onion is cut or crushed, the cellular compartments are disrupted, allowing alliinase to come into contact with the S-alk(en)yl-L-cysteine sulfoxides, triggering a cascade of chemical reactions that produce a complex mixture of volatile sulfur compounds, including the this compound isomers.

Biosynthesis of the Precursor: S-1-Propenyl-L-cysteine Sulfoxide (Isoalliin)

The primary precursor for this compound is S-1-propenyl-L-cysteine sulfoxide, also known as isoalliin. The biosynthesis of isoalliin is a multi-step enzymatic process that begins with the uptake of sulfate from the soil. The following diagram illustrates the key steps in this pathway:

Caption: Biosynthetic pathway of S-1-propenyl-L-cysteine sulfoxide (isoalliin) in Allium species.

Recent research has identified that in Allium fistulosum, the enzyme γ-glutamyl transpeptidase 1 (AfGGT1) is responsible for the conversion of γ-glutamyl-S-1-propenylcysteine to S-1-propenyl-L-cysteine[4]. This is a critical step in the formation of the direct precursor to the volatile disulfide compounds.

Formation and Olfactory Properties of this compound Isomers

Upon tissue damage, alliinase cleaves isoalliin to produce the highly reactive 1-propenyl sulphenic acid. This unstable intermediate then undergoes a series of condensation and rearrangement reactions to form various thiosulfinates, which further decompose into a variety of disulfides, trisulfides, and other volatile sulfur compounds. Among these, this compound is a significant contributor to the overall aroma.

The double bond in the 1-propenyl group allows for the existence of two geometric isomers: (Z) (cis) and (E) (trans). While detailed sensory data for the individual isomers is limited, the available information for the mixture and related compounds provides valuable insights into their olfactory contribution.

| Compound | Isomer | Odor Threshold | Sensory Descriptors |

| This compound | Mixture of (Z) and (E) | Not explicitly defined for individual isomers | Cooked onion, sulfurous, savory[1][2] |

| Dipropyl Disulfide | N/A | High | Green, pungent[5] |

It is generally understood that the different spatial arrangements of the (Z) and (E) isomers result in distinct interactions with olfactory receptors, leading to nuanced differences in their perceived aroma. Further research is warranted to fully elucidate the specific odor thresholds and sensory profiles of the individual isomers.

Analytical Methodology: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for the separation and sensory evaluation of volatile compounds in complex mixtures. It combines the high-resolution separation capabilities of gas chromatography with human sensory perception, allowing for the identification of odor-active compounds.

Experimental Protocol for GC-O Analysis of this compound Isomers

This protocol outlines a general procedure for the analysis of this compound isomers in onion samples.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

- Rationale: HS-SPME is a solvent-free extraction technique that is ideal for the analysis of volatile and semi-volatile compounds. It minimizes sample handling and reduces the risk of artifact formation.

- Procedure:

- Weigh 5.0 g of freshly chopped onion into a 20 mL headspace vial.

- Immediately seal the vial with a PTFE/silicone septum.